2-benzamido-N-(2-hydroxyethyl)-4-phenylthiophene-3-carboxamide
Description
2-Benzamido-N-(2-hydroxyethyl)-4-phenylthiophene-3-carboxamide is a synthetic thiophene derivative characterized by a benzamido group at the 2-position, a phenyl group at the 4-position, and a hydroxyethyl-substituted carboxamide at the 3-position. The hydroxyethyl group may enhance solubility and hydrogen-bonding capacity, influencing pharmacokinetic properties such as absorption and receptor binding .
Properties
IUPAC Name |
2-benzamido-N-(2-hydroxyethyl)-4-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-12-11-21-19(25)17-16(14-7-3-1-4-8-14)13-26-20(17)22-18(24)15-9-5-2-6-10-15/h1-10,13,23H,11-12H2,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRKUICBPPFQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2C(=O)NCCO)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzamido-N-(2-hydroxyethyl)-4-phenylthiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction using benzoyl chloride and an amine precursor.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through an alkylation reaction using ethylene oxide or a similar reagent.
Final Coupling: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Common industrial methods include batch and continuous flow synthesis, utilizing automated reactors and stringent quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
2-benzamido-N-(2-hydroxyethyl)-4-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene ring or the amide moiety are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted thiophenes and amides.
Scientific Research Applications
2-benzamido-N-(2-hydroxyethyl)-4-phenylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-benzamido-N-(2-hydroxyethyl)-4-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Modifications and Binding Affinities
The table below compares the target compound with two structurally analogous thiophene derivatives studied for their inhibitory activity against endothiapepsin:
Key Findings:
Substituent Impact on Binding Affinity: Replacing the ethyl group (Ki = 4.0 mM) with a benzyl group (Ki = 545 nM) improved inhibitory potency by ~7,300-fold. This highlights the critical role of aromatic interactions (e.g., π-π stacking) in enhancing affinity .
Binding Mode Alterations: Despite structural similarity (shared 4-phenylthiophene scaffold), the ethyl- and benzyl-substituted compounds adopt entirely different binding conformations in crystal structures (PDBs 4L6B vs. 4LAP). This suggests that minor substituent changes can disrupt distal ligand-receptor interactions, complicating rational design .
Hydroxyethyl Group’s Potential Role: Hydroxyethyl moieties are recurrent in bioactive molecules (e.g., tyrosol in olive extracts , N6-(2-hydroxyethyl)-adenosine in Cordyceps ). These groups often enhance solubility and enable hydrogen bonding with residues like serine or threonine in enzyme active sites.
Challenges in Rational Design
- Unpredictable Binding Mode Shifts : As seen in the ethyl-to-benzyl substitution example, small chemical changes can drastically alter binding geometries, undermining predictive models like DeepFrag .
Biological Activity
2-benzamido-N-(2-hydroxyethyl)-4-phenylthiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, making it a candidate for further research.
Pharmacological Activities
Recent studies have indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes.
- Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. It appears to activate apoptotic pathways, leading to cell death.
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
The biological activity of this compound is linked to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways, which are crucial for cancer cell proliferation.
- Modulation of Gene Expression : It has been observed to affect the expression levels of genes related to apoptosis and inflammation.
- Interaction with Cellular Receptors : The thiophene moiety allows for interaction with various receptors, potentially altering their activity and downstream signaling.
Case Studies
Several studies have explored the effects of this compound:
- Study on Anticancer Activity : A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability, with an IC50 value indicating effective dose levels.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15.5 |
| MDA-MB-231 | 12.8 |
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) of 32 μg/mL and 64 μg/mL, respectively.
Research Findings
Research highlights include:
- In Vitro Studies : Laboratory tests indicate that the compound effectively inhibits tumor growth and induces apoptosis through caspase activation.
- In Vivo Models : Animal studies are needed to confirm the efficacy observed in vitro and to assess the safety profile of the compound.
- Structure-Activity Relationship (SAR) : Ongoing research aims to elucidate how modifications to the chemical structure influence biological activity, guiding future drug development efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
